3-Amino-4-(tert-butoxy)-2,2-dimethyl-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4-(tert-butoxy)-2,2-dimethyl-4-oxobutanoic acid is a derivative of aspartic acid. This compound is characterized by the presence of a tert-butoxy group, which is known for its steric hindrance and stability. It is primarily used in scientific research and has applications in various fields including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(tert-butoxy)-2,2-dimethyl-4-oxobutanoic acid typically involves the protection of the amino group using tert-butoxycarbonyl (Boc) groups. One common method involves the reaction of aspartic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the initial protection of the amino group, followed by purification steps such as crystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(tert-butoxy)-2,2-dimethyl-4-oxobutanoic acid undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The tert-butoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require strong acids or bases to facilitate the replacement of the tert-butoxy group.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or further protected amino acids .
Scientific Research Applications
3-Amino-4-(tert-butoxy)-2,2-dimethyl-4-oxobutanoic acid is widely used in scientific research due to its unique properties:
Chemistry: It serves as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein synthesis.
Mechanism of Action
The mechanism of action of 3-Amino-4-(tert-butoxy)-2,2-dimethyl-4-oxobutanoic acid involves its interaction with specific molecular targets such as enzymes. The tert-butoxy group provides steric hindrance, which can affect the binding affinity and specificity of the compound towards its target. This interaction can modulate the activity of enzymes and other proteins, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
®-3-((tert-Butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic Acid: This compound is similar in structure but contains a trifluorophenyl group instead of a dimethyl group.
Uniqueness
3-Amino-4-(tert-butoxy)-2,2-dimethyl-4-oxobutanoic acid is unique due to its specific combination of functional groups, which provides distinct steric and electronic properties. These properties make it a valuable tool in the synthesis of complex molecules and in the study of biochemical pathways .
Properties
Molecular Formula |
C10H19NO4 |
---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
3-amino-2,2-dimethyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C10H19NO4/c1-9(2,3)15-7(12)6(11)10(4,5)8(13)14/h6H,11H2,1-5H3,(H,13,14) |
InChI Key |
XBLPEPKXFJJOKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C(C)(C)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.